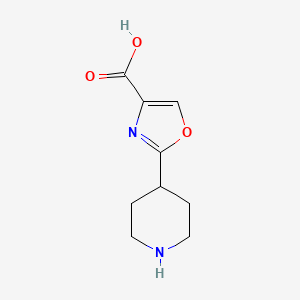
1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H9F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl chloride with cyclopropane-1-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the nature of the derivatives used .
Comparaison Avec Des Composés Similaires
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- 1-(4-(Trifluoromethyl)phenyl)propan-1-one
- 1-(4-(Trifluoromethyl)phenyl)cyclopropan-1-ol
Comparison: 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde is unique due to the presence of both a trifluoromethyl group and a cyclopropane ring, which confer distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its derivatives also exhibit diverse biological activities, further enhancing its value in scientific research .
Propriétés
Formule moléculaire |
C11H9F3O |
|---|---|
Poids moléculaire |
214.18 g/mol |
Nom IUPAC |
1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4,7H,5-6H2 |
Clé InChI |
FMZZWPLWGMTVLV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C=O)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





-1,3-oxazol-5-yl]methyl})amine hydrochloride](/img/structure/B13554514.png)


![5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13554524.png)



![Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate](/img/structure/B13554551.png)


![tert-butyl N-[(4-hydroxyquinolin-2-yl)methyl]carbamate](/img/structure/B13554565.png)
